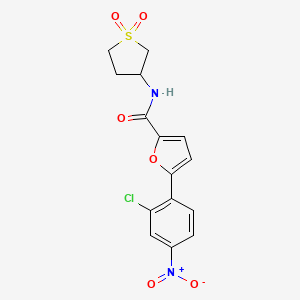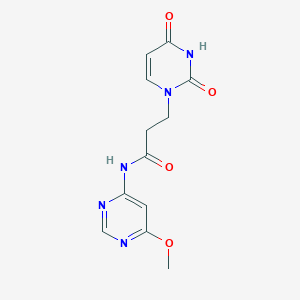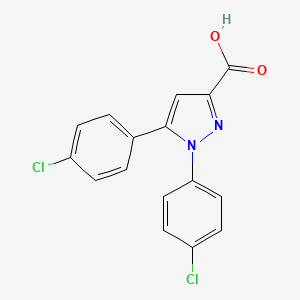
5-(2-chloro-4-nitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-(2-chloro-4-nitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide, is a structurally complex molecule that may have potential biological and pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer certain aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been reported, such as the N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes . These compounds are synthesized and characterized using various techniques, including elemental analysis, FT-IR, 1H NMR, and HR-MS methods. The synthesis process typically involves the formation of the furan carboxamide core followed by the introduction of various substituents. The synthesis of this compound would likely follow a similar pathway, with specific reagents used to introduce the nitro and dioxido substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction techniques . These compounds crystallize in the monoclinic system and have specific space groups and unit cell parameters. The furan and benzene rings in these molecules can be inclined at various angles, and the substituents can affect the overall geometry of the molecule. For the compound , we can expect that the nitro and dioxido groups would influence the molecular conformation and possibly the crystal packing.
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives can be influenced by the substituents present on the benzene and furan rings. For instance, the presence of chloro, hydroxyl, nitro, and other functional groups can affect the electron density and thus the reactivity of the molecule . The compound of interest, with its nitro and dioxido substituents, would likely exhibit unique reactivity patterns, which could be explored through various chemical reactions, such as nucleophilic substitution or redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents . The presence of a nitro group is known to decrease solubility in polar solvents, while the dioxido group could confer additional stability to the molecule. The thermal decomposition of these compounds has been studied using thermogravimetry, which could provide insights into the stability and decomposition pathways of the compound .
Scientific Research Applications
Therapeutic Agent Development
Compounds structurally related to the one have been investigated for their potential in therapeutic applications. For instance, furan-carboxamide derivatives have been identified as potent inhibitors of lethal H5N1 influenza A viruses, highlighting the significance of such compounds in antiviral research. This suggests that the specific furan-carboxamide structure could be explored for its antiviral properties, particularly against highly pathogenic strains of influenza (Yongshi et al., 2017).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of furan and thiophene derivatives, emphasizing their versatile applications in chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules. For example, novel fluorescent crosslinked aromatic polyamides containing thiophene and furane groups have been synthesized, which could offer insights into the development of new materials with specific optical properties (Sánchez et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds with nitrofuran moieties have been examined for their antimicrobial and antioxidant activities. Such studies are crucial for the discovery of new antibiotics and compounds that can combat oxidative stress in biological systems. The synthesis and investigation of compounds similar to the one could provide valuable data on their efficacy against various microbial strains and their potential antioxidant properties (Devi et al., 2010).
properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-7-10(18(20)21)1-2-11(12)13-3-4-14(24-13)15(19)17-9-5-6-25(22,23)8-9/h1-4,7,9H,5-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQRPEZWTRHOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)


![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B3014310.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)

![3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3014316.png)
![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)